molecular formula C7H7FN2O2 B12051010 2-fluoro-N,4-dihydroxy-Benzenecarboximidamide

2-fluoro-N,4-dihydroxy-Benzenecarboximidamide

Cat. No.: B12051010
M. Wt: 170.14 g/mol
InChI Key: YTVSBOYFDCNZMD-UHFFFAOYSA-N
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Description

2-Fluoro-N,4-dihydroxy-Benzenecarboximidamide (CAS: 880874-38-4) is a fluorinated benzamidine derivative characterized by a fluorine substituent at the 2-position of the benzene ring and hydroxyl groups at the N-imidamide and 4-position. The compound’s structural features, including the rare combination of fluorine and hydroxyl groups, influence its intermolecular interactions and physicochemical properties.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-N',4-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10)

InChI Key

YTVSBOYFDCNZMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)F)/C(=N\O)/N

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-fluoro-N,4-dihydroxy-Benzenecarboximidamide typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-fluoro-N,4-dihydroxy-Benzenecarboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N,4-dihydroxy-Benzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N,4-dihydroxy-Benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Intermolecular Interaction Analysis

Table 2: Crystallographic and Interaction Data
Compound Name Crystal System Key Interactions Supramolecular Features Reference
2-Fluoro-N,4-dihydroxy-Benzenecarboximidamide Not reported O–H⋯O , N–H⋯F (inferred) Potential hydrogen-bonded frameworks
DB10 (E-isomer) Monoclinic N–H⋯π , C–H⋯F Isostructural with E1 polymorph
DB11 (E-isomer) Orthorhombic N–H⋯F , C–H⋯π Isostructural with E2 polymorph
2FNNDPBA Orthorhombic (Pbca) π-π stacking , C=O⋯H–C Nonlinear optical (NLO) activity

Key Findings :

  • Isostructurality: DB10 and DB11 exhibit 3D isostructurality with polymorphs of related compounds, driven by N–H⋯F and C–H⋯π interactions. The target compound’s hydroxyl groups may introduce O–H⋯O bonds, altering packing motifs compared to non-hydroxylated analogs.
  • Quasi-isostructural Polymorphism : (Z)-2-fluoro-N′-phenylbenzamidamide polymorphs show near-identical energy frameworks despite high Z′ values, emphasizing the robustness of C–H⋯F interactions.

Physicochemical and Functional Properties

Table 3: Property Comparison
Compound Name Melting Point (°C) Optical Band Gap (eV) Notable Applications Reference
2-Fluoro-N,4-dihydroxy-Benzenecarboximidamide Not reported Not reported Potential pharmaceutical use
DB10 Not reported Not reported Crystal engineering studies
2FNNDPBA 158 3.21 Nonlinear optics

Insights :

  • The hydroxyl groups in the target compound may enhance solubility in polar solvents, improving bioavailability for pharmaceutical applications.

Biological Activity

2-Fluoro-N,4-dihydroxy-benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of 2-fluoro-N,4-dihydroxy-benzenecarboximidamide is C8H8FN3O3C_8H_8FN_3O_3, with a molecular weight of approximately 201.16 g/mol. Its structure includes a fluorine atom, hydroxyl groups, and an amidine functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₈H₈F N₃O₃
Molecular Weight201.16 g/mol
IUPAC Name2-Fluoro-N-(4-hydroxyphenyl)carboximidamide
SMILESC1=CC(=C(C(=C1O)N=C(N)C(=O)O)F)O

Antimicrobial Properties

Research has indicated that compounds similar to 2-fluoro-N,4-dihydroxy-benzenecarboximidamide exhibit antimicrobial properties. A study explored the structure-activity relationship (SAR) of various benzenecarboximidamides and found that modifications at the hydroxyl and fluorine positions significantly enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the inhibition of specific pathways related to cell survival and proliferation .

  • Case Study : A recent investigation into the effects of 2-fluoro-N,4-dihydroxy-benzenecarboximidamide on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability. The compound was observed to activate caspase-3, an essential enzyme in the apoptosis pathway, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. Studies involving models of neurodegenerative diseases have indicated that it can mitigate oxidative stress and inflammation in neuronal cells .

The biological activity of 2-fluoro-N,4-dihydroxy-benzenecarboximidamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways.
  • Interaction with Receptors : It might interact with specific receptors that modulate cellular responses.
  • Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells.

Comparative Analysis

A comparison with structurally similar compounds can elucidate the unique biological effects of 2-fluoro-N,4-dihydroxy-benzenecarboximidamide.

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
2-Fluoro-N,4-dihydroxy-benzenecarboximidamideYesYesYes
Benzene Derivative AModerateNoNo
Benzene Derivative BYesModerateYes

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